5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene
Overview
Description
5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene: is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and trifluoromethoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method is the halogenation of a pre-existing benzene derivative. For example, starting with a benzene ring, selective bromination, chlorination, and fluorination can be achieved using appropriate halogenating agents under controlled conditions. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Incorporated into polymers and materials with specific electronic properties.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential pharmacological activities due to its unique substituents.
Biochemical Studies: Used as a probe in studying enzyme-substrate interactions.
Industry:
Agrochemicals: Potential use in the development of new agrochemical agents.
Electronics: Utilized in the fabrication of electronic components with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 3-Bromobenzotrifluoride
- 1-Chloro-3-fluoro-2-(trifluoromethoxy)benzene
Comparison:
- Uniqueness: The presence of multiple halogen atoms and a trifluoromethoxy group makes 5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene unique in terms of its reactivity and potential applications.
- Chemical Properties: Compared to similar compounds, it may exhibit different reactivity patterns due to the combined electronic effects of the substituents.
- Applications: While similar compounds may be used in similar applications, the specific combination of substituents in this compound can lead to unique properties and uses.
Biological Activity
5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene, with the CAS number 1417566-38-1, is a halogenated aromatic compound known for its unique chemical properties and potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C7H2BrClF4O
- Molecular Weight : 293.441 g/mol
- Purity : 95%
The trifluoromethoxy group is notable for enhancing lipophilicity and metabolic stability, which can impact the compound's biological activity significantly.
Biological Activity Overview
The biological activity of halogenated compounds, particularly those containing trifluoromethyl groups, has been extensively studied due to their relevance in medicinal chemistry. Trifluoromethyl groups are known to influence the pharmacokinetic and pharmacodynamic properties of drugs.
Structure-Activity Relationship (SAR)
Research indicates that the introduction of trifluoromethyl groups can lead to increased potency in various biological assays. For instance, compounds with trifluoromethyl substitutions have shown improved inhibition of enzymes such as reverse transcriptase and enhanced uptake inhibition of neurotransmitters like serotonin (5-HT) .
Antiparasitic Activity
A study investigating the antiparasitic activity of related compounds demonstrated that modifications in halogenation significantly affected efficacy against Plasmodium falciparum. The incorporation of trifluoromethyl groups was linked to improved metabolic stability and enhanced activity against resistant strains .
Compound | EC50 (µM) | Metabolic Stability (CL int µL/min/mg) |
---|---|---|
Trifluoromethyl analog | 0.010 | 23 |
Non-fluorinated analog | 0.177 | 81 |
This table illustrates the marked improvement in both potency and metabolic stability for compounds with trifluoromethyl substitutions compared to their non-fluorinated counterparts.
Inhibition Studies
Another significant area of research involves the inhibition of specific enzymes. For example, studies have shown that the presence of a trifluoromethoxy group can enhance binding affinity and inhibition rates for various targets, including kinases and proteases .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Lipophilicity : The trifluoromethoxy group increases lipophilicity, facilitating better membrane permeability.
- Electrostatic Interactions : The presence of electronegative fluorine atoms may enhance interactions with target proteins through hydrogen bonding or dipole interactions.
Properties
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXWRFFMZCPVFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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